![molecular formula C25H29N5O4 B2370805 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione CAS No. 676154-64-6](/img/structure/B2370805.png)
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione, also known as DBMP, is a synthetic compound that belongs to the class of purine derivatives. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has been studied extensively for its potential applications in various fields of scientific research. In the field of medicine, 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential to treat Parkinson's disease and other neurodegenerative disorders. In biochemistry, 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has been used as a tool to study the role of adenosine receptors in various physiological processes. Additionally, 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has been studied for its potential applications in pharmacology, including as a drug for the treatment of asthma and other respiratory disorders.
Mécanisme D'action
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione acts as an antagonist of the adenosine receptor A1 and A2A subtypes. Adenosine receptors are G protein-coupled receptors that are involved in various physiological processes, including sleep-wake cycles, cardiovascular function, and immune response. By blocking the adenosine receptors, 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione can modulate these physiological processes and exert its pharmacological effects.
Biochemical and Physiological Effects
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione can inhibit the growth and proliferation of cancer cells, including breast cancer and lung cancer cells. 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione can improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has several advantages for lab experiments. It is a well-characterized compound with a known chemical structure and purity. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, there are also some limitations to using 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione in lab experiments. 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione is a potent antagonist of adenosine receptors, which can make it difficult to interpret the results of experiments that involve adenosine receptor signaling. Additionally, 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione. One area of research is the development of more selective adenosine receptor antagonists that can be used to study the specific roles of adenosine receptors in various physiological processes. Another area of research is the development of 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione could be studied as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione involves the reaction of 7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine with dibenzylamine in the presence of a base. The reaction yields 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione as a white crystalline solid with a melting point of 226-229°C. The purity of 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) methods.
Propriétés
IUPAC Name |
8-[(dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-27-23-22(24(33)28(2)25(27)34)30(15-20(32)17-31)21(26-23)16-29(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,20,31-32H,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOFBGVNAGDAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)
![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370725.png)
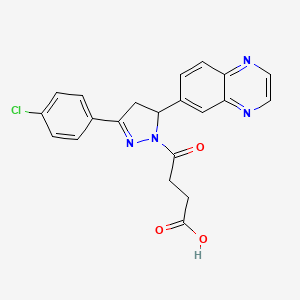
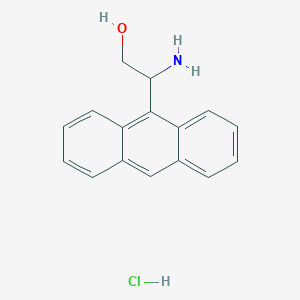
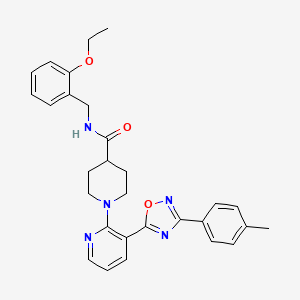
![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
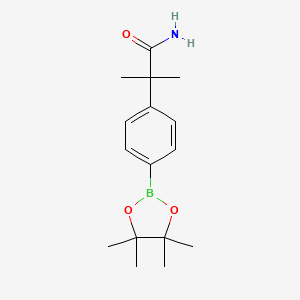
![Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2370735.png)
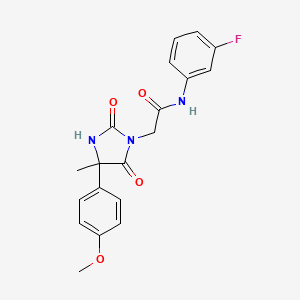

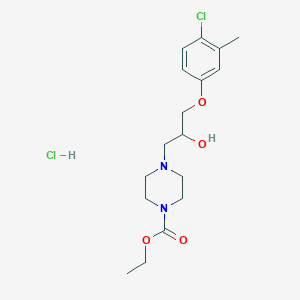
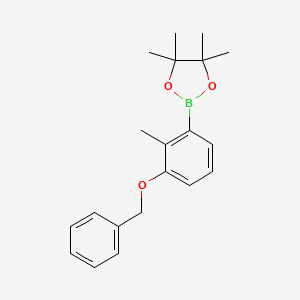
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B2370743.png)
